molecular formula C12H18N2O2S B2961407 Ethyl 5-(piperazin-1-ylmethyl)thiophene-2-carboxylate CAS No. 2248346-37-2

Ethyl 5-(piperazin-1-ylmethyl)thiophene-2-carboxylate

Cat. No. B2961407
CAS RN: 2248346-37-2
M. Wt: 254.35
InChI Key: LLBWLYICRRNWQL-UHFFFAOYSA-N
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Description

  • Molecular Weight : Approximately 274.32 g/mol .

Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization reactions. Notably, Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses are significant methods for obtaining thiophene derivatives . These reactions allow the construction of the thiophene ring system from various substrates.


Molecular Structure Analysis

The molecular structure of Ethyl 5-(piperazin-1-ylmethyl)thiophene-2-carboxylate consists of a benzofuran ring fused to a thiophene moiety. The piperazine group is attached to the benzofuran ring, and the ethyl ester group is linked to the thiophene ring .


Chemical Reactions Analysis

The compound can participate in various chemical reactions, including cyclization reactions. For instance, it may undergo cyclization to form 2,3,5-trisubstituted thiophenes . Further investigations into its reactivity and functional group transformations are essential.

Physical and Chemical Properties

Safety and Hazards

No specific hazards reported for this compound .

properties

IUPAC Name

ethyl 5-(piperazin-1-ylmethyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S/c1-2-16-12(15)11-4-3-10(17-11)9-14-7-5-13-6-8-14/h3-4,13H,2,5-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLBWLYICRRNWQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(S1)CN2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(piperazin-1-ylmethyl)thiophene-2-carboxylate

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